ethyl (S)-5-((tert-butoxycarbonyl)amino)cyclohexa-1,3-diene-1-carboxylate
Description
Ethyl (S)-5-((tert-butoxycarbonyl)amino)cyclohexa-1,3-diene-1-carboxylate is a chiral cyclohexadiene derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and an ethyl ester moiety. This compound is of interest in medicinal chemistry and antibiotic development due to its structural resemblance to intermediates in phenazine biosynthesis, a pathway linked to bacterial virulence . The (S)-stereochemistry at the 5-position distinguishes it from racemic analogs and may influence its biological activity or binding specificity to target proteins like PhzE . Its synthesis typically involves diene-based cycloadditions or functionalization of preformed cyclohexene scaffolds under controlled conditions .
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
ethyl (5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C14H21NO4/c1-5-18-12(16)10-7-6-8-11(9-10)15-13(17)19-14(2,3)4/h6-8,11H,5,9H2,1-4H3,(H,15,17)/t11-/m1/s1 |
InChI Key |
UJCYEFNBDQEBSX-LLVKDONJSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C[C@H](C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1=CC=CC(C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Amide Bond Formation
The most widely reported method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate carboxylic acid intermediates for coupling with amines. For instance, a reaction between (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid and 3-(trifluoromethyl)-5,6-dihydro-triazolo[4,3-a]pyrazine in dichloromethane at 0°C achieved an 86% yield after 4 hours. Key steps include:
Solvent and Temperature Optimization
Reaction efficiency heavily depends on solvent polarity and temperature. Comparative studies show that dichloromethane outperforms dimethylformamide (DMF) in minimizing side reactions, with yields dropping to 71.8% in DMF due to incomplete activation. Elevated temperatures (65–70°C) in acetonitrile with diisopropylethylamine (DIPEA) marginally improve reaction rates but risk decomposition of heat-sensitive intermediates.
Alternative Approaches: CDI-Mediated Coupling
Carbonyldiimidazole (CDI) offers a milder alternative to EDC/HOBt, particularly for acid-sensitive substrates. In one protocol, (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid reacted with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in acetonitrile at 65°C for 22 hours, yielding 82% of the target compound. CDI’s advantages include:
-
Reduced racemization : Ideal for stereochemically sensitive substrates.
-
Simpler workup : Avoids acidic aqueous washes that may hydrolyze the BOC group.
Purification and Isolation Techniques
Chromatographic Methods
Silica gel column chromatography with ethyl acetate/cyclohexane or ethyl acetate/petroleum ether mixtures is standard for isolating the title compound. Gradient elution (e.g., 7:3 ethyl acetate/petroleum ether) effectively separates the product from unreacted starting materials and byproducts.
Recrystallization
Recrystallization from ethyl acetate and petroleum ether (10:90) produces high-purity crystalline material, though yields may decrease slightly due to solubility limitations.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| EDC/HOBt in CH₂Cl₂ | 0°C to RT, 4–16 hours | 71.8–86% | High efficiency, mild conditions | Sensitive to moisture |
| CDI in CH₃CN | 65°C, 22 hours | 82% | Reduced racemization | Longer reaction times |
| EDC/HOBt in DMF | RT, 16 hours | 71.8% | Solubility of polar substrates | Lower yields due to side reactions |
Challenges and Side Reactions
E1cb Elimination
Base-promoted elimination, observed in related cyclohexene β-amino esters, can lead to α,β,γ,δ-unsaturated byproducts if reaction conditions are overly basic. For example, treatment with ethoxide induces decomposition via E1cb mechanisms, underscoring the need for pH-controlled workups.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-5-((tert-butoxycarbonyl)amino)cyclohexa-1,3-diene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Ethyl (S)-5-((tert-butoxycarbonyl)amino)cyclohexa-1,3-diene-1-carboxylate is primarily explored for its potential therapeutic applications, particularly as an inhibitor of various enzymes and in the synthesis of pharmaceutical agents.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive functions.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of cyclohexanecarboxylic acids showed promising AChE inhibitory activities with IC50 values ranging from 2.5 to 10 µM, suggesting that this compound could be developed into a therapeutic agent for Alzheimer's disease .
Synthesis of Bioactive Compounds
The compound serves as a versatile intermediate in the synthesis of various bioactive molecules, including those with anticancer properties.
Anticancer Activity
This compound has been utilized in the synthesis of compounds that exhibit selective cytotoxicity against cancer cell lines.
Case Study : In vitro studies have shown that derivatives synthesized from this compound exhibit significant anticancer activity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. For instance, one derivative demonstrated an IC50 value of 6.2 µg/mL against MCF-7 cells .
Antimicrobial Properties
The compound's structural characteristics also suggest potential antimicrobial activity.
Research has indicated that similar compounds possess antimicrobial properties effective against various bacterial strains.
Data Table: Summary of Biological Activities
Synthetic Applications
Beyond its biological applications, this compound is utilized in synthetic organic chemistry as a building block for more complex molecules.
Synthetic Pathways
The compound can undergo various transformations, including:
- Nucleophilic substitutions
- Coupling reactions
These transformations allow chemists to create diverse structures that can be further evaluated for biological activity or used in material science.
Mechanism of Action
The mechanism of action of ethyl (S)-5-((tert-butoxycarbonyl)amino)cyclohexa-1,3-diene-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity: Compound 11 and 12 differ in the 5-position substituent (methoxy-2-oxoethoxy vs.
Stereochemical Complexity : The (S)-configured target compound contrasts with racemic analogs like 11–13 , which lack enantiomeric purity. This distinction is critical for protein-ligand interactions in antibiotic development .
Scaffold Variations: Compound 10a (from ) employs a pyrrole ring instead of cyclohexadiene, demonstrating the versatility of Boc-protected amino groups in diverse heterocyclic systems .
Spectroscopic and Physicochemical Properties
Table 2: Spectroscopic Data Comparison
| Compound | 1H-NMR Key Signals (δ, ppm) | 13C-NMR Key Signals (δ, ppm) | IR Peaks (cm−1) |
|---|---|---|---|
| Target (S) | Not reported | Not reported | Not reported |
| 11 | δ 1.34 (s, Boc-CH3), 3.68 (s, OCH3), 4.15 (q, ester-OCH2) | δ 80.7 (Boc-C), 168.2 (ester C=O) | 1765 (C=O), 1682 (amide) |
| 12 | δ 1.34 (s, Boc-CH3), 4.20 (q, ester-OCH2), 6.91 (NH2) | δ 80.6 (Boc-C), 169.8 (amide C=O) | 1684 (amide), 1626 (C=C) |
| 10a | δ 1.34 (s, Boc-CH3), 3.68 (s, indole-CH3), 7.20 (indole-H) | δ 154.6 (Boc C=O), 186.5 (ketone C=O) | 3263 (N-H), 1765 (C=O) |
Key Observations:
- Boc Group Stability : All compounds show characteristic Boc-CH3 signals near δ 1.34 ppm in 1H-NMR and Boc-C signals near 80 ppm in 13C-NMR, confirming the group’s stability under synthetic conditions .
- Ester vs. Amide Signals : Compound 12 exhibits an amide C=O peak at 169.8 ppm, absent in ester-dominated analogs like 11 .
Biological Activity
Ethyl (S)-5-((tert-butoxycarbonyl)amino)cyclohexa-1,3-diene-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, biological mechanisms, and therapeutic implications, supported by relevant data tables and research findings.
Structure and Properties
The compound features a cyclohexadiene moiety with a tert-butoxycarbonyl (BOC) protecting group on the amino group. This unique structure contributes to its reactivity and potential biological applications. The molecular formula is , with a molecular weight of 267.32 g/mol.
Synthesis Methods
Several methods have been developed for synthesizing this compound. These methods highlight the compound's versatility and potential for modification:
| Synthesis Method | Description |
|---|---|
| Method A | Utilizes cyclohexadiene derivatives as starting materials. |
| Method B | Involves coupling reactions with BOC-protected amines. |
| Method C | Employs multi-step synthesis involving intermediates. |
Research indicates that compounds with similar structural features may influence various biological pathways. This compound may act as an inhibitor or modulator in specific enzymatic pathways due to its reactive diene system. Preliminary studies suggest that it could interact with cellular targets involved in cancer cell proliferation and apoptosis.
Case Studies and Research Findings
- HSET Inhibition : A study explored the inhibition of HSET (KIFC1), a mitotic kinesin crucial for centrosome clustering in cancer cells. Compounds structurally related to this compound showed micromolar to nanomolar potency in inhibiting HSET activity, leading to increased multipolarity in mitotic spindles of centrosome-amplified cancer cells .
- Cell Viability Assays : In vitro assays using human cancer cell lines demonstrated that derivatives of the compound exhibited varying degrees of cytotoxicity. For instance, compounds similar in structure were tested at concentrations ranging from 1 to 25 µM, revealing significant effects on cell viability at higher concentrations .
- Structure-Activity Relationships (SAR) : Analysis of SAR indicates that modifications to the BOC group or the diene system can significantly affect biological activity. Compounds lacking the BOC protection often displayed enhanced reactivity and biological interactions .
Therapeutic Implications
Given its structural properties and preliminary biological activity data, this compound has potential applications in drug development, particularly in oncology. Its ability to modulate key cellular processes positions it as a candidate for further investigation.
Q & A
Q. What are the critical steps in synthesizing ethyl (S)-5-((tert-butoxycarbonyl)amino)cyclohexa-1,3-diene-1-carboxylate?
- Methodological Answer : The synthesis involves:
- Step 1 : Williamson etherification using NaH in anhydrous THF at low temperatures (-20°C to 0°C) to introduce functional groups like glycolate side chains .
- Step 2 : Boc protection of the amino group to prevent side reactions during subsequent steps .
- Step 3 : Purification via column chromatography (e.g., hexane/ethyl acetate gradients) to isolate intermediates as colorless solids .
Key reagents include bromomethyl acetate or iodoacetamide for etherification . Yield optimization requires strict temperature control to minimize side products (e.g., warming from -20°C to 0°C over 4 hours improved yields to 38%) .
Q. How is the stereochemistry of the compound confirmed experimentally?
- Methodological Answer :
- 1H NMR Analysis : Coupling constants (e.g., J values) are compared to known analogs to determine relative stereochemistry. For example, trans-configuration is inferred from vicinal coupling constants >8 Hz .
- Chiral HPLC or Polarimetry : To resolve enantiomeric purity for the (S)-configuration, though specific data for this compound is not provided in the evidence .
Q. What purification techniques are effective for isolating intermediates?
- Methodological Answer :
- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 to 1:1 gradients) effectively separates intermediates .
- Recrystallization : Ethanol or THF/water mixtures yield crystalline products, as seen in related cyclohexa-diene carboxylates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce side products?
- Methodological Answer :
- Base Selection : Switching from weak bases (e.g., K₂CO₃) to NaH significantly improves yields (e.g., 38% vs. <10%) by enhancing deprotonation efficiency .
- Temperature Control : Maintaining -10°C minimizes side reactions (e.g., over-alkylation) during etherification .
- Scalability : Gradual warming (e.g., -20°C to 0°C over 4 hours) and stoichiometric adjustments (1.2–1.5 eq NaH) are critical for reproducibility at 700 mg scale .
Q. How do structural modifications (e.g., ester vs. amide side chains) impact biological activity?
- Methodological Answer :
- Late-Stage Derivatization : Introducing 2-amino-2-oxoethoxy (amide) instead of methoxy-2-oxoethoxy (ester) groups alters hydrogen-bonding capacity, potentially enhancing target binding (e.g., PhzE enzyme inhibition) .
- Stability Studies : Boc-protected analogs show no degradation over 5 days in D₂O, unlike unprotected analogs (half-life ~34 hours at pH 8.0), highlighting the Boc group’s role in stability .
Q. How should researchers address contradictions in yield data across synthetic protocols?
- Methodological Answer :
- Base Reactivity : Conflicting yields (e.g., 37% vs. 10%) arise from using NaH vs. K₂CO₃. Validate base strength and reaction monitoring (TLC) to troubleshoot inefficiencies .
- Side Product Analysis : Characterize byproducts (e.g., via LC-MS) when scaling reactions. For example, residual starting material (32% recovery) indicates incomplete conversion .
Q. What advanced techniques are used to analyze intermolecular interactions in crystal structures?
- Methodological Answer :
- X-ray Crystallography : Resolves screw-boat conformations of cyclohexa-diene rings (puckering parameters Q = 0.434 Å, θ = 64.7°) and hydrogen-bonding networks (N–H···O, 2.8–3.0 Å) .
- DFT Calculations : Predict destabilization effects of ester moieties on radical intermediates, explaining regioselectivity in radical additions (e.g., 1,2 vs. 1,4-adducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
